1-Benzhydryl-3-(iodomethyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

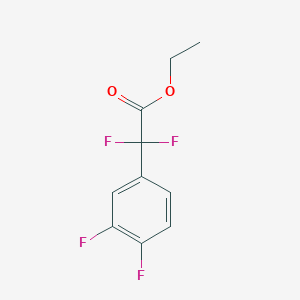

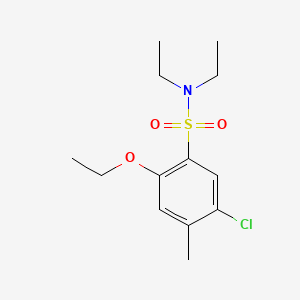

1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .

Synthesis Analysis

The synthesis of azetidines, including this compound, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H18IN . The molecular weight of this compound is 363.24 .科学的研究の応用

Synthesis and Biological Evaluation Azetidine derivatives, including those substituted at the 3-position with amide moieties, have been evaluated for their potency as dopaminergic antagonists. The study highlighted the potential of these derivatives, specifically N-(1-benzhydryl-azetidin-3yl) compounds, in interacting with D2 and D4 receptors, suggesting their applicability in neurological research and treatment (Metkar, Bhatia, & Desai, 2013).

Chemical Synthesis Approaches

- The development of 3-amino 3-phenyl azetidine from N-benzhydryl 3-azetidinone via a modified Strecker reaction demonstrates the chemical versatility and potential of azetidine derivatives in complex organic syntheses (Bacqué, Paris, & Bitoux, 1995).

- Iodocyclisation of homoallylamines to produce 2-(iodomethyl)azetidine derivatives and their isomerisation to 3-iodopyrrolidine derivatives underlines the importance of these compounds in medicinal chemistry and organocatalysis (Feula et al., 2013).

Medicinal Chemistry and Organocatalysis

- The synthesis of azetidines and pyrrolidines, including functionalised 2-(iodomethyl)azetidine derivatives, is crucial for their application in medicinal chemistry and organocatalysis. This synthesis process shows the potential of azetidine derivatives in the development of new pharmaceuticals (Feula, 2013).

Advanced Organic Chemistry Techniques

- The stereoselective alkylation of 1-alkyl-2-substituted azetidin-3-ones, leading to 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, demonstrates the intricate techniques involved in azetidine chemistry and its relevance in advanced organic synthesis (Salgado et al., 2002).

Peptide Bond Orientation Studies

- The synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, essential for the synthesis of L-azetidine-2-carboxylic acid, aids in understanding the role of azetidine derivatives in influencing the secondary and tertiary structure of proteins and polypeptides (Tsai, Overberger, & Zand, 1990).

Strain-Release Reactions and Medicinal Chemistry

- Azetidine derivatives undergo strain-release reactions, such as semipinacol rearrangement, to yield keto 1,3,3-substituted azetidines, showcasing their potential in medicinal chemistry (Gregson, Noble, & Aggarwal, 2021).

Safety and Hazards

The safety data sheet for a related compound, 1-Benzhydryl-3-azetidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

特性

IUPAC Name |

1-benzhydryl-3-(iodomethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRGSYGLIJSXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-isopropoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473436.png)

![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)

![4-Chloro-3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2473447.png)

![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)

![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)

![8-[Benzyl(methyl)amino]-7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methylpurine-2,6-dione](/img/structure/B2473455.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)